N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, a piperidine ring, and a sulfonylacetamide group
Mechanism of Action
Target of Action
Related compounds have been found to inhibit acetyl- and butyrylcholinesterase .
Mode of Action
For instance, the presence of a trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with its targets .
Biochemical Pathways
If the compound does indeed inhibit cholinesterases, it could potentially affect cholinergic signaling pathways, which play crucial roles in numerous physiological processes, including muscle function, memory, and cognition .
Pharmacokinetics
For instance, the trifluoromethyl group could enhance the compound’s stability and lipophilicity, potentially affecting its absorption and distribution .
Result of Action
If the compound does inhibit cholinesterases, it could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethylbenzoyl Group: This step involves the acylation of the piperidine ring with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Substituted benzoyl derivatives with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding how such groups influence the pharmacokinetics and pharmacodynamics of drugs.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-((1-(4-chlorobenzoyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but with a chlorobenzoyl group instead of a trifluoromethylbenzoyl group.
N-methyl-2-((1-(4-methylbenzoyl)piperidin-4-yl)sulfonyl)acetamide: Contains a methylbenzoyl group instead of a trifluoromethylbenzoyl group.
Uniqueness
The presence of the trifluoromethyl group in N-methyl-2-((1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)sulfonyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-methyl-2-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c1-20-14(22)10-26(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGVQQRYXSIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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